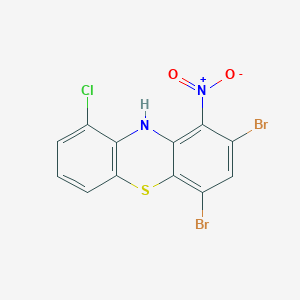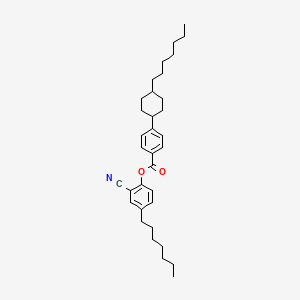
2-Cyano-4-heptylphenyl 4-(4-heptylcyclohexyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-4-heptylphenyl 4-(4-heptylcyclohexyl)benzoate is an organic compound with the molecular formula C33H47NO2. This compound is known for its unique structural properties, which include a cyano group, a heptyl chain, and a cyclohexyl group. It is often used in various scientific research applications due to its distinctive chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4-heptylphenyl 4-(4-heptylcyclohexyl)benzoate typically involves the esterification of 2-Cyano-4-heptylphenol with 4-(4-heptylcyclohexyl)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an organic solvent like dichloromethane (DCM) for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4-heptylphenyl 4-(4-heptylcyclohexyl)benzoate can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of amides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-Cyano-4-heptylphenyl 4-(4-heptylcyclohexyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2-Cyano-4-heptylphenyl 4-(4-heptylcyclohexyl)benzoate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. Additionally, the heptyl and cyclohexyl groups can affect the compound’s lipophilicity and membrane permeability, which are crucial for its biological activities.
Comparison with Similar Compounds
Similar Compounds
4-Cyano-4’-pentylbiphenyl: A commonly used nematic liquid crystal with similar structural features.
2-Cyano-4-heptylphenyl 4’-hexyl-4-biphenylcarboxylate: Another compound with a cyano group and heptyl chain.
Uniqueness
2-Cyano-4-heptylphenyl 4-(4-heptylcyclohexyl)benzoate is unique due to the presence of both a cyclohexyl group and a benzoate ester, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
75669-06-6 |
|---|---|
Molecular Formula |
C34H47NO2 |
Molecular Weight |
501.7 g/mol |
IUPAC Name |
(2-cyano-4-heptylphenyl) 4-(4-heptylcyclohexyl)benzoate |
InChI |
InChI=1S/C34H47NO2/c1-3-5-7-9-11-13-27-15-18-29(19-16-27)30-20-22-31(23-21-30)34(36)37-33-24-17-28(25-32(33)26-35)14-12-10-8-6-4-2/h17,20-25,27,29H,3-16,18-19H2,1-2H3 |
InChI Key |
SARBMLPYASSBFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=C(C=C(C=C3)CCCCCCC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



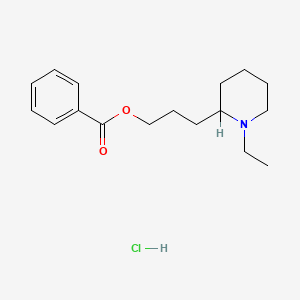
![Bis(2-ethylhexyl) [2-oxo-2-(pyrrolidin-1-yl)ethyl]phosphonate](/img/structure/B14441573.png)
![Spiro[3.5]nonan-2-one, 5-methylene-](/img/structure/B14441581.png)
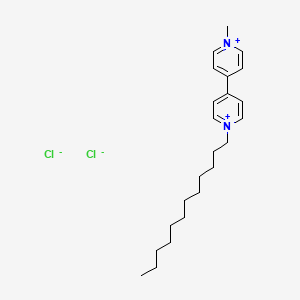
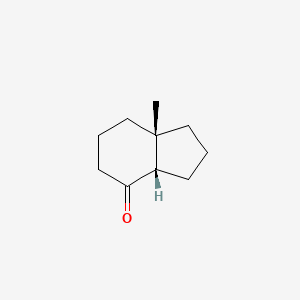

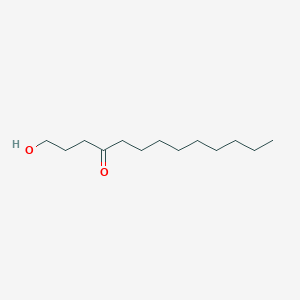
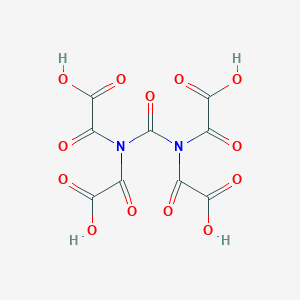
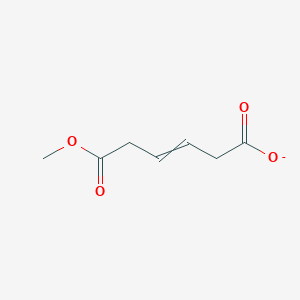
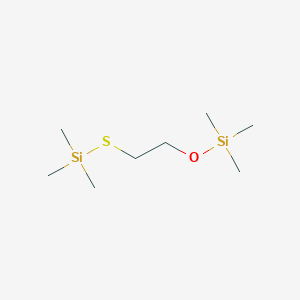
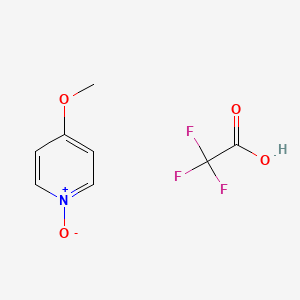
![Magnesium, [(1Z)-1-(trimethylsilyl)-1-hexenyl]bromo-](/img/structure/B14441629.png)
